1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole

Vue d'ensemble

Description

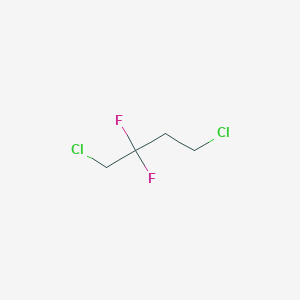

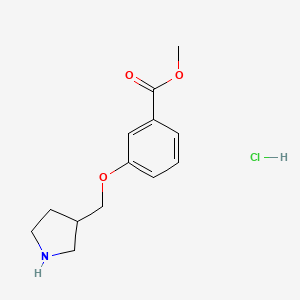

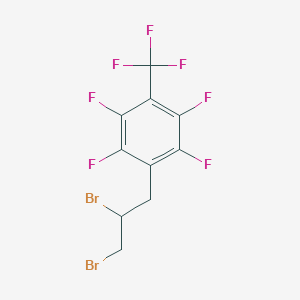

The compound “1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole” is a complex organic molecule that contains a triazole ring, a phenyl ring, and a boronic ester group . The presence of these functional groups suggests that this compound could be involved in various chemical reactions, particularly those involving the formation or breaking of rings.

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through nucleophilic and amidation reactions . The boronic ester group can be introduced through a borylation reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The triazole ring, phenyl ring, and boronic ester group in this compound can participate in various chemical reactions. For example, the boronic ester group can undergo Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area can be computed .Applications De Recherche Scientifique

Synthesis and Biological Activities

1H-1,2,3-triazole derivatives are recognized for their structural versatility and broad range of biological activities. The synthesis and evaluation of these compounds have gained significant attention due to their potential uses in various pharmaceutical applications. The derivatives exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, among others. They serve as a crucial scaffold in drug discovery and bioconjugation, showcasing remarkable stability to acidic and basic conditions, enabling them to engage effectively in biological interactions (Ferreira et al., 2013), (Ohloblina, 2022).

Chemical Properties and Synthesis Techniques

The compound is part of the 1,2,3-triazoles, a class known for their chemical robustness and involvement in Huisgen 1,3-dipolar cycloadditions, leading to regioselective syntheses. These properties are crucial in drug discovery, material science, and synthetic chemistry. The cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition, are pivotal in constructing complex molecules, demonstrating the compound's relevance in synthetic chemistry (Kaushik et al., 2019).

Industrial Applications and Material Science

The compound's derivatives are not limited to pharmaceuticals. They are widely utilized in various industries, including agriculture for pest control and as corrosion inhibitors in material science. The unique chemical structure of triazole derivatives makes them suitable for multiple industrial applications, reflecting their multifunctional nature and importance beyond the pharmaceutical realm (Hrimla et al., 2021).

Mécanisme D'action

Target of Action

Compounds with similar structures are often used in suzuki coupling reactions , suggesting that its target could be related to this type of chemical reaction.

Mode of Action

The compound’s mode of action is likely related to its ability to participate in Suzuki coupling reactions . In these reactions, the boronic acid or boronate ester group (in this case, the tetramethyl-1,3,2-dioxaborolan-2-yl group) reacts with a halide or triflate compound in the presence of a palladium catalyst .

Biochemical Pathways

The compound’s involvement in Suzuki coupling reactions suggests it may affect biochemical pathways related to the synthesis of biaryl compounds . These compounds are prevalent in various natural products and pharmaceuticals, indicating that the compound could have wide-ranging effects on biochemical pathways.

Pharmacokinetics

The compound’s boronic acid or boronate ester group could potentially influence its bioavailability, as these groups are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are prevalent in biological systems .

Result of Action

The result of the compound’s action would likely depend on the specific context in which it is used. In the context of Suzuki coupling reactions, the compound could facilitate the formation of biaryl compounds . These compounds are prevalent in various natural products and pharmaceuticals, suggesting that the compound could have wide-ranging effects.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the efficiency of Suzuki coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the compound’s stability could be influenced by factors such as pH and the presence of diols, which can react with the boronic acid or boronate ester group .

Propriétés

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-5-7-12(8-6-11)18-10-9-16-17-18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITCHNCEDJSMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=CN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)

![3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426435.png)

![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)